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Compound of Interest

Compound Name: JNK-IN-11

Cat. No.: B2632489

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure, chemical
properties, and biological activity of INK-IN-11, a potent inhibitor of c-Jun N-terminal kinases
(INKs). This document is intended to serve as a valuable resource for researchers in academia
and the pharmaceutical industry engaged in JNK-related drug discovery and development.

Core Compound Information

JNK-IN-11 is a small molecule inhibitor targeting the c-Jun N-terminal kinase (JNK) family of
proteins. It has been identified as a valuable tool for investigating the physiological and
pathological roles of JNK signaling.

Structure and Chemical Identity

The chemical structure and identity of INK-IN-11 are summarized in the table below.
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Identifier Value

methyl 3-[(2-thiophen-2-

UPAC Name ylacetyl)amino]thiophene-2-carboxylate[1]
CAS Number 676594-38-0[1]

Molecular Formula C12H11NO3S2[1]

Molecular Weight 281.35 g/mol [1]

SMILES COC(=0)clscccINC(=0)Cclccesl[l]

Physicochemical Properties

A summary of the key physicochemical properties of INK-IN-11 is provided in the table below.
These parameters are crucial for understanding the compound's behavior in biological

systems.
Property Value Source
LogP (XLogP3) 2.8 PubChem[1]
Predicted pKa (strongest o
o 9.8 Chemicalize
acidic)
Predicted pKa (strongest o
) -3.9 Chemicalize
basic)
Predicted Aqueous Solubility o
0.02 g/L Chemicalize

(pH 7.4)

Mechanism of Action and Signaling Pathway

JNK-IN-11 functions as a Type | ATP-competitive inhibitor of INKs.[2] This means it binds to
the ATP-binding pocket of the JNK enzyme in its active conformation, preventing the binding of
ATP and subsequent phosphorylation of downstream substrates. The thiophene ring of JNK-
IN-11 establishes hydrophobic interactions with the gatekeeper methionine residue (Met146) in
the JNK active site, while a critical hydrogen bond is formed between the inhibitor's carbonyl
group and the backbone NH of Met149.[2]
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The JNK signaling pathway is a critical component of the mitogen-activated protein kinase
(MAPK) cascade. It is activated by a variety of cellular stresses, including inflammatory
cytokines, UV radiation, and oxidative stress. The core of the pathway consists of a three-tiered
kinase cascade: a MAP kinase kinase kinase (MAP3K), a MAP kinase kinase (MAP2K), and
the JNK itself (a MAPK). Upon activation, JNKs translocate to the nucleus to phosphorylate and
activate transcription factors, most notably c-Jun, which in turn regulates the expression of
genes involved in apoptosis, inflammation, and cell proliferation.
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Caption: JNK signaling pathway and the inhibitory action of INK-IN-11.

Biological Activity and Selectivity
Inhibitory Potency

JNK-IN-11 exhibits potent inhibition against INK isoforms, with varying ICso values as detailed
in the table below.

Target ICs0 (M)
INK1 2.2[2]
INK2 21.4[2]
INK3 1.8[2]

Kinase Selectivity Profile

While JNK-IN-11 is a potent JNK inhibitor, it also demonstrates some off-target activity against
other kinases. This is an important consideration for its use as a specific research tool.

Kinase Activity/Selectivity
p38a Remarkable selectivity over p38a[2]
Erk2 Remarkable selectivity over Erk2[2]

It is important to note that broader kinase profiling has revealed that JNK-IN-11 can also
potently block the phosphorylation of Erk1/2, Rskl1, and Msk1. This suggests that at higher
concentrations, JNK-IN-11 may have a broadened kinase selectivity profile.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization
of JINK-IN-11 and other JNK inhibitors.

In Vitro JNK Kinase Assay (Non-Radioactive)
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This assay measures the ability of an inhibitor to block the phosphorylation of a JNK substrate
by purified JNK enzyme.

Materials:

Recombinant human JNK1, JNK2, or JNK3
e c-Jun (1-79) fusion protein (substrate)

o Kinase Assay Buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgClz, 2 mM DTT, 0.01% Triton X-
100)

e ATP solution

e JNK-IN-11 or other test compounds
e 96-well assay plates

e Anti-phospho-c-Jun (Ser63) antibody
o HRP-conjugated secondary antibody
e Chemiluminescent substrate

» Plate reader

Procedure:

Prepare serial dilutions of INK-IN-11 in DMSO and then dilute in Kinase Assay Buffer.
e Add 10 pL of the diluted inhibitor to the wells of a 96-well plate.

e Add 20 pL of a solution containing the JNK enzyme and c-Jun substrate in Kinase Assay
Buffer.

 Incubate for 10 minutes at room temperature to allow for inhibitor binding.

« Initiate the kinase reaction by adding 20 pL of ATP solution in Kinase Assay Buffer. The final
ATP concentration should be at or near the Km for JNK.
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Incubate the reaction for 30-60 minutes at 30°C.
Stop the reaction by adding an appropriate stop solution (e.g., EDTA).

Transfer the reaction mixture to a high-binding ELISA plate coated with an anti-c-Jun
antibody.

Incubate for 1 hour at room temperature to capture the c-Jun protein.

Wash the plate three times with a wash buffer (e.g., TBS-T).

Add the anti-phospho-c-Jun (Ser63) antibody and incubate for 1 hour.

Wash the plate and add the HRP-conjugated secondary antibody.

Incubate for 1 hour, then wash the plate.

Add the chemiluminescent substrate and measure the signal using a plate reader.

Calculate the ICso value by plotting the percentage of inhibition against the inhibitor
concentration.
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In Vitro JINK Kinase Assay Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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